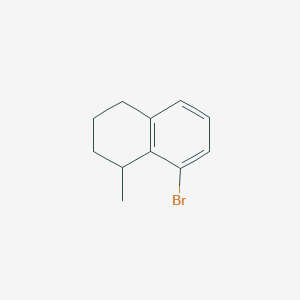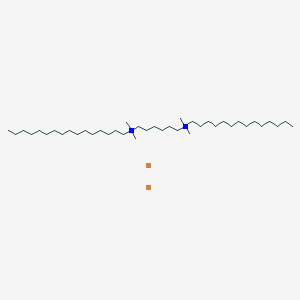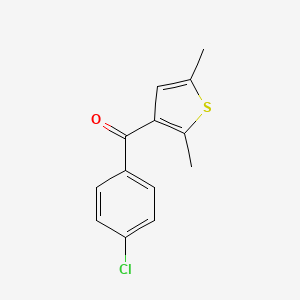
(Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide is a synthetic organic compound characterized by its brominated picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide typically involves the following steps:
-
Bromination of Picolinamide: : The starting material, picolinamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. This step introduces the bromine atom at the 6-position of the picolinamide ring.
-
Formation of the Enone Moiety: : The next step involves the formation of the 4-oxopent-2-en-2-yl group. This can be achieved through a Claisen condensation reaction between an appropriate ester and a ketone, followed by dehydration to form the enone.
-
Coupling Reaction: : The final step is the coupling of the brominated picolinamide with the enone moiety. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
-
Reduction: : Reduction of the enone group can yield saturated ketones or alcohols, depending on the reducing agent used.
-
Substitution: : The bromine atom in the picolinamide ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used in polar aprotic solvents.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide can serve as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization through cross-coupling reactions.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry
In material science, this compound could be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The enone moiety might participate in Michael addition reactions with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide: Lacks the (Z)-configuration, which could affect its reactivity and biological activity.
6-Chloro-N-(4-oxopent-2-en-2-yl)picolinamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
N-(4-oxopent-2-en-2-yl)picolinamide: Lacks the halogen atom, which could significantly change its reactivity and applications.
Uniqueness
The (Z)-configuration and the presence of the bromine atom make (Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
6-bromo-N-[(Z)-4-oxopent-2-en-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(6-8(2)15)13-11(16)9-4-3-5-10(12)14-9/h3-6H,1-2H3,(H,13,16)/b7-6- |
InChI Key |
YXGKJVQRKOQFGX-SREVYHEPSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/NC(=O)C1=NC(=CC=C1)Br |
Canonical SMILES |
CC(=CC(=O)C)NC(=O)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)

![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)




